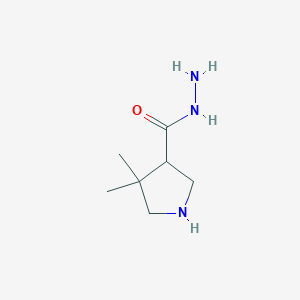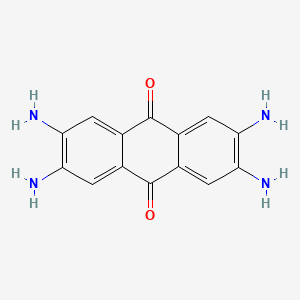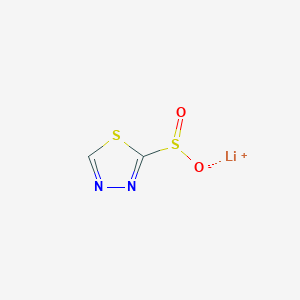
Lithium1,3,4-thiadiazole-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium1,3,4-thiadiazole-2-sulfinate is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium1,3,4-thiadiazole-2-sulfinate typically involves the reaction of lithium sulfinate with 1,3,4-thiadiazole derivatives. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often involve the use of solvents such as ethanol and the presence of catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Lithium1,3,4-thiadiazole-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted thiadiazole compounds. These products often exhibit enhanced biological activities and are used in further research and development .
Scientific Research Applications
Lithium1,3,4-thiadiazole-2-sulfinate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Lithium1,3,4-thiadiazole-2-sulfinate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as topoisomerase II and glutaminase, which are crucial for cell proliferation and survival . Additionally, it can bind to DNA and interfere with its replication and transcription processes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Lithium1,3,4-thiadiazole-2-sulfinate include other thiadiazole derivatives such as:
- 1,3,4-Thiadiazole-2-amine
- 1,3,4-Thiadiazole-5-thiol
- 1,3,4-Thiadiazole-2-sulfonamide
Uniqueness
This compound is unique due to its specific lithium sulfinate moiety, which imparts distinct chemical and biological properties. This compound exhibits enhanced stability and reactivity compared to other thiadiazole derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C2HLiN2O2S2 |
|---|---|
Molecular Weight |
156.1 g/mol |
IUPAC Name |
lithium;1,3,4-thiadiazole-2-sulfinate |
InChI |
InChI=1S/C2H2N2O2S2.Li/c5-8(6)2-4-3-1-7-2;/h1H,(H,5,6);/q;+1/p-1 |
InChI Key |
JUWPONJWPSQHJW-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=NN=C(S1)S(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15247881.png)
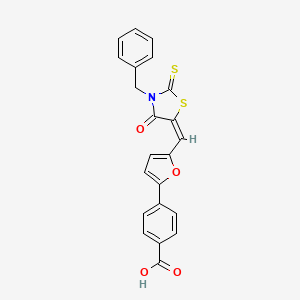
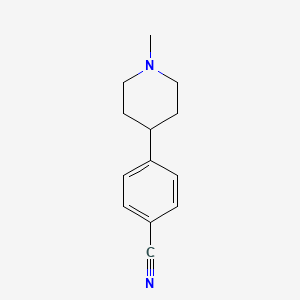

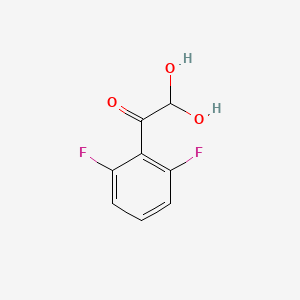
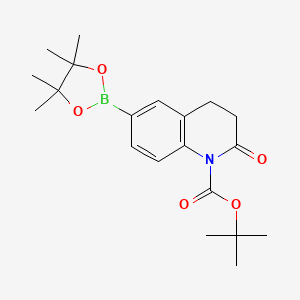
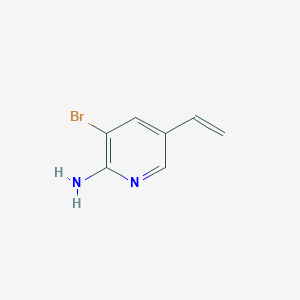
![2-Methyl-3,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B15247910.png)
